REACTION_CXSMILES
|
[I-].C[S+](C)(C)=O.[CH3:7]C(C)([O-])C.[K+].[F:13][C:14]1[CH:15]=[CH:16][C:17]2[O:22][CH:21]([CH:23]=[O:24])[CH2:20][CH2:19][C:18]=2[CH:25]=1>CS(C)=O>[CH2:20]1[CH:21]([CH:23]2[O:24][CH2:7]2)[O:22][C:17]2[CH:16]=[CH:15][C:14]([F:13])=[CH:25][C:18]=2[CH2:19]1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=CC2=C(CCC(O2)C=O)C1
|
Name
|
|
Quantity
|
26 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
[I-].C[S+](=O)(C)C
|
Name
|
|
Quantity
|
234 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 (± 10) °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 h at 20-40° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled and to it
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature between 20°-40° C. for 1.5 hr
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched in cold water
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
followed by product distillation
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CC2=C(C=CC(=C2)F)OC1C3CO3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[I-].C[S+](C)(C)=O.[CH3:7]C(C)([O-])C.[K+].[F:13][C:14]1[CH:15]=[CH:16][C:17]2[O:22][CH:21]([CH:23]=[O:24])[CH2:20][CH2:19][C:18]=2[CH:25]=1>CS(C)=O>[CH2:20]1[CH:21]([CH:23]2[O:24][CH2:7]2)[O:22][C:17]2[CH:16]=[CH:15][C:14]([F:13])=[CH:25][C:18]=2[CH2:19]1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=CC2=C(CCC(O2)C=O)C1
|
Name
|
|
Quantity
|
26 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
[I-].C[S+](=O)(C)C
|
Name
|
|
Quantity
|
234 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 (± 10) °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 h at 20-40° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled and to it
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature between 20°-40° C. for 1.5 hr
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched in cold water
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
followed by product distillation
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CC2=C(C=CC(=C2)F)OC1C3CO3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[I-].C[S+](C)(C)=O.[CH3:7]C(C)([O-])C.[K+].[F:13][C:14]1[CH:15]=[CH:16][C:17]2[O:22][CH:21]([CH:23]=[O:24])[CH2:20][CH2:19][C:18]=2[CH:25]=1>CS(C)=O>[CH2:20]1[CH:21]([CH:23]2[O:24][CH2:7]2)[O:22][C:17]2[CH:16]=[CH:15][C:14]([F:13])=[CH:25][C:18]=2[CH2:19]1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=CC2=C(CCC(O2)C=O)C1
|
Name
|
|
Quantity
|
26 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
[I-].C[S+](=O)(C)C
|
Name
|
|
Quantity
|
234 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 (± 10) °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 h at 20-40° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled and to it
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature between 20°-40° C. for 1.5 hr
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched in cold water
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
followed by product distillation
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CC2=C(C=CC(=C2)F)OC1C3CO3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[I-].C[S+](C)(C)=O.[CH3:7]C(C)([O-])C.[K+].[F:13][C:14]1[CH:15]=[CH:16][C:17]2[O:22][CH:21]([CH:23]=[O:24])[CH2:20][CH2:19][C:18]=2[CH:25]=1>CS(C)=O>[CH2:20]1[CH:21]([CH:23]2[O:24][CH2:7]2)[O:22][C:17]2[CH:16]=[CH:15][C:14]([F:13])=[CH:25][C:18]=2[CH2:19]1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=CC2=C(CCC(O2)C=O)C1
|
Name
|
|
Quantity
|
26 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
[I-].C[S+](=O)(C)C
|
Name
|
|
Quantity
|
234 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 (± 10) °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 h at 20-40° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled and to it
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature between 20°-40° C. for 1.5 hr
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched in cold water
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
followed by product distillation
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1CC2=C(C=CC(=C2)F)OC1C3CO3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |